molecular formula C15H13F4NO3S B2914898 N-(2-(4-fluorophenoxy)ethyl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 1105234-98-7

N-(2-(4-fluorophenoxy)ethyl)-2-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2914898
CAS No.: 1105234-98-7
M. Wt: 363.33
InChI Key: OAJJLEOAARLYLQ-UHFFFAOYSA-N
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Description

N-(2-(4-fluorophenoxy)ethyl)-2-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H13F4NO3S and its molecular weight is 363.33. The purity is usually 95%.
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Scientific Research Applications

Directed Metalation and Synthetic Applications

Sulfonamides, including compounds structurally related to N-(2-(4-fluorophenoxy)ethyl)-2-(trifluoromethyl)benzenesulfonamide, serve as powerful Directed Metalation Groups (DMGs) in organic synthesis. Their application in Directed ortho Metalation (DoM) methodology has opened vast possibilities for arylsulfonamides, particularly in heterocyclic synthesis, demonstrating their utility in creating complex organic structures through metalation. This approach facilitates the preparation of various heterocyclic compounds and enables concomitant rearrangements and novel synthesis pathways, thereby enriching synthetic chemistry with new tools and methodologies (Familoni, 2002).

Polymorphism in Aromatic Sulfonamides

The study of polymorphism in aromatic sulfonamides, particularly those with fluorine groups, has revealed significant insights into the effects of fluorine on the polymorphic behaviors of these compounds. Research indicates that fluorine substitution can induce polymorphism or pseudopolymorphism, which has implications for the design and development of materials with specific crystallographic properties. This knowledge is critical in materials science, especially in the pharmaceutical industry, where polymorphism can affect the bioavailability and stability of drugs (Terada et al., 2012).

Fluorophores for Zinc(II) Detection

Compounds within the sulfonamide family have been explored for their potential in developing fluorophores for Zinc(II) detection. Zinc(II) specific fluorophores are crucial for studying intracellular Zn2+ due to their strong fluorescence when bound to Zn2+. This application is particularly relevant in biological and chemical research where monitoring and quantifying zinc ions are necessary for understanding various biochemical processes (Kimber et al., 2001).

Mn2+ Complexes with pH-Responsive Relaxivity

Sulfonamide groups have been integrated into ligands to produce Mn2+ complexes with pH-dependent relaxivity, an innovative approach for magnetic resonance imaging (MRI) contrast agents. These complexes offer a pH-dependent relaxivity response, making them promising candidates for more accurately diagnosing and monitoring physiological and pathological processes through MRI (Uzal-Varela et al., 2020).

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-2-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F4NO3S/c16-11-5-7-12(8-6-11)23-10-9-20-24(21,22)14-4-2-1-3-13(14)15(17,18)19/h1-8,20H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJJLEOAARLYLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F4NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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